molecular formula C22H21ClN2O3S B3563418 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B3563418
M. Wt: 428.9 g/mol
InChI Key: LZHWOVUDRNDMLU-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C16H17ClN2O3S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino group, and a dimethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3-chloroaniline. This intermediate is then reacted with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloroanilino group may enhance binding affinity, while the dimethylphenylacetamide moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: Shares a similar core structure but lacks the benzenesulfonyl group.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with similar functional groups.

Uniqueness

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-8-6-9-17(2)22(16)24-21(26)15-25(19-11-7-10-18(23)14-19)29(27,28)20-12-4-3-5-13-20/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHWOVUDRNDMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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